molecular formula C19H18N4O5S B2796921 (E)-6-acetyl-2-(3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-81-1

(E)-6-acetyl-2-(3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2796921
CAS RN: 864927-81-1
M. Wt: 414.44
InChI Key: HCCMWVKQNBTSHM-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is based on the pyridine scaffold, which is a nitrogen-bearing heterocycle used as a precursor for synthesizing target pharmaceuticals and agrochemicals . The exact structure of this compound could not be found in the available resources.

Scientific Research Applications

Antimicrobial Applications

  • Novel tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives have been developed as Mycobacterium tuberculosis pantothenate synthetase inhibitors, showing significant activity against Mycobacterium tuberculosis, with one compound exhibiting a minimum inhibitory concentration (MIC) of 9.28 μM, indicating potent antimycobacterial properties (Samala et al., 2014). These compounds were designed using a molecular hybridization approach and demonstrated non-cytotoxicity at 50 μM.
  • Pyridothienopyrimidines and Pyridothienotriazines have been synthesized and tested for antimicrobial activities, with several compounds exhibiting moderate to strong effects (Abdel-rahman, Bakhite, Al-Taifi, 2002). This research showcases the potential of these compounds in developing new antimicrobial agents.
  • A series of 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues have been synthesized and evaluated for their antibacterial activity against various bacterial strains. These compounds have shown the ability to inhibit the growth of Staphylococcus aureus and Escherichia coli, though not effective against Bacillus subtilis (Doshi et al., 2015).

Antitumor Applications

  • Thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives have been synthesized and tested for their antiproliferative activity against NCI-60 cell lines. A specific compound showed significant activity with GI50 values in the low nanomolar range against melanoma and breast cancer cell lines (Hung et al., 2014). This indicates the potential use of these compounds in cancer therapy.
  • Another study developed 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as Mycobacterium tuberculosis pantothenate synthetase inhibitors, which also displayed in vitro activity against MTB and were non-cytotoxic to the RAW 264.7 cell line (Samala et al., 2013). These compounds hold promise for both antimicrobial and potential antitumor applications.

properties

IUPAC Name

6-acetyl-2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S/c1-11(24)22-9-8-14-15(10-22)29-19(17(14)18(20)26)21-16(25)7-4-12-2-5-13(6-3-12)23(27)28/h2-7H,8-10H2,1H3,(H2,20,26)(H,21,25)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCMWVKQNBTSHM-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-6-acetyl-2-(3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

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